molecular formula C22H17FN2O2S B11339891 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide

Cat. No.: B11339891
M. Wt: 392.4 g/mol
InChI Key: QWFHVRYWBXTXLH-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide typically involves the following steps:

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, where nucleophiles like amines or thiols can replace the fluorine atom.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial growth by targeting bacterial enzymes and disrupting essential cellular processes. In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation. The neuroprotective effects are attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress .

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide can be compared with other benzothiazole derivatives, such as:

Properties

Molecular Formula

C22H17FN2O2S

Molecular Weight

392.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide

InChI

InChI=1S/C22H17FN2O2S/c1-14(27-18-12-8-16(23)9-13-18)21(26)24-17-10-6-15(7-11-17)22-25-19-4-2-3-5-20(19)28-22/h2-14H,1H3,(H,24,26)

InChI Key

QWFHVRYWBXTXLH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)OC4=CC=C(C=C4)F

Origin of Product

United States

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